2-(5-Amino-2-methoxyphenyl)ethanol
Overview
Description
2-(5-Amino-2-methoxyphenyl)ethanol is an organic compound that features both an amino group and a methoxy group attached to a benzene ring, along with an ethanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(5-Nitro-2-methoxyphenyl)ethanol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction typically proceeds under mild conditions, yielding the desired amino compound.
Another method involves the direct amination of 2-(2-methoxyphenyl)ethanol using ammonia or an amine source in the presence of a catalyst. This method may require elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient hydrogenation of the nitro precursor to the amino compound. Additionally, the use of advanced catalytic systems can enhance the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Further reduced amino derivatives.
Substitution: Various substituted phenyl ethanol derivatives.
Scientific Research Applications
2-(5-Amino-2-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-2-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(5-Amino-2-methylphenyl)ethanol: Similar structure but with a methyl group instead of a methoxy group.
2-(5-Amino-2-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
2-(5-Amino-2-methoxyphenyl)ethanol is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
IUPAC Name |
2-(5-amino-2-methoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAHQFLGDQZLPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598138 | |
Record name | 2-(5-Amino-2-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354516-88-4 | |
Record name | 2-(5-Amino-2-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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